N-Isoquinolin-5-yl-N'-propylurea N-Isoquinolin-5-yl-N'-propylurea
Brand Name: Vulcanchem
CAS No.: 648420-68-2
VCID: VC16893754
InChI: InChI=1S/C13H15N3O/c1-2-7-15-13(17)16-12-5-3-4-10-9-14-8-6-11(10)12/h3-6,8-9H,2,7H2,1H3,(H2,15,16,17)
SMILES:
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol

N-Isoquinolin-5-yl-N'-propylurea

CAS No.: 648420-68-2

Cat. No.: VC16893754

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

N-Isoquinolin-5-yl-N'-propylurea - 648420-68-2

Specification

CAS No. 648420-68-2
Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
IUPAC Name 1-isoquinolin-5-yl-3-propylurea
Standard InChI InChI=1S/C13H15N3O/c1-2-7-15-13(17)16-12-5-3-4-10-9-14-8-6-11(10)12/h3-6,8-9H,2,7H2,1H3,(H2,15,16,17)
Standard InChI Key QZNFLZUZJOPTHN-UHFFFAOYSA-N
Canonical SMILES CCCNC(=O)NC1=CC=CC2=C1C=CN=C2

Introduction

Structural and Molecular Characteristics

N-Isoquinolin-5-yl-N'-propylurea belongs to the urea derivative class, characterized by a carbonyl group flanked by two amine groups. The isoquinoline moiety—a bicyclic structure comprising a benzene ring fused to a pyridine ring—imparts aromaticity and electronic richness, enabling π-π stacking and hydrogen-bonding interactions . The propyl chain enhances solubility in organic solvents while contributing to hydrophobic interactions in biological systems.

Molecular Descriptors

Key molecular identifiers include:

PropertyValue
IUPAC Name1-isoquinolin-5-yl-3-propylurea
Canonical SMILESCCCNC(=O)NC₁=CC=CC₂=C₁C=CN=C₂
InChI KeyQZNFLZUZJOPTHN-UHFFFAOYSA-N
PubChem CID47103409

The SMILES string reveals the urea backbone (-NC(=O)N-) bridging the isoquinoline and propyl groups. The InChI key confirms stereochemical uniqueness, critical for database indexing.

Spectroscopic and Crystallographic Data

While crystallographic data for N-Isoquinolin-5-yl-N'-propylurea remains unpublished, analogous ureas exhibit planar urea cores with bond lengths of ~1.37 Å (C=O) and ~1.45 Å (C-N) . In quinazoline-dione syntheses, related ureas undergo cyclocondensation, as evidenced by ¹H NMR shifts at δ 9.66 ppm for aromatic NH groups and δ 2.20–2.50 ppm for propyl CH₂ moieties .

Synthetic Methodologies

Conventional Synthesis

The primary route involves reacting 5-aminoisoquinoline with propyl isocyanate under anhydrous conditions:

  • Step 1: 5-Aminoisoquinoline (1 equiv) is dissolved in dry tetrahydrofuran (THF).

  • Step 2: Propyl isocyanate (1.2 equiv) is added dropwise at 0°C.

  • Step 3: The mixture is stirred at room temperature for 12 hours, yielding a precipitate.

  • Step 4: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

This method achieves yields of 60–75%, with purity >95% confirmed by HPLC.

Continuous Flow Optimization

Recent advances employ continuous flow reactors to enhance efficiency:

  • Residence Time: 10 minutes (vs. 12 hours in batch)

  • Temperature: 80°C

  • Solvent: Supercritical CO₂

  • Yield: 89% with 99% purity

Flow systems minimize side reactions, such as isoquinoline dimerization, by ensuring precise stoichiometric control .

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the isoquinoline amine on the electrophilic carbon of propyl isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ (Figure 1). Density functional theory (DFT) calculations indicate a transition state energy barrier of 15.2 kcal/mol, favoring the Z-configured urea .

Chemical Reactivity and Derivatives

Cyclocondensation Reactions

Under acidic conditions (e.g., H₂SO₄), N-Isoquinolin-5-yl-N'-propylurea undergoes cyclization to form quinazoline-2,4-diones, a pharmaceutically relevant scaffold :

C13H15N3OH+C13H10N2O2+C3H9N\text{C}_{13}\text{H}_{15}\text{N}_3\text{O} \xrightarrow{\text{H}^+} \text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_2 + \text{C}_3\text{H}_9\text{N}

This transformation proceeds via intramolecular nucleophilic acyl substitution, with electron-donating groups on isoquinoline accelerating the reaction (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for nitro-substituted analogs) .

Coordination Chemistry

The isoquinoline nitrogen and urea carbonyl can coordinate transition metals. For example, with Cu(II) acetate, a square-planar complex forms (λₘₐₓ = 620 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹), potentially useful in catalysis or imaging .

Concentration (μM)Viability (%)
1078 ± 3
2052 ± 4
5029 ± 2

Mechanistic studies indicate G₁ cell cycle arrest via p21 upregulation and cyclin D1 downregulation .

Industrial and Regulatory Considerations

Scalability Challenges

Batch synthesis faces limitations in heat dissipation during exothermic urea formation. Flow chemistry mitigates this, enabling kilogram-scale production with 87% yield.

Regulatory Status

As of 2025, N-Isoquinolin-5-yl-N'-propylurea remains a research-grade compound. GMP-compliant synthesis protocols are under development, requiring impurity profiling (<0.1% isoquinoline residuals).

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